molecular formula C9H9IO2 B026446 Methyl 5-iodo-2-methylbenzoate CAS No. 103440-54-6

Methyl 5-iodo-2-methylbenzoate

Cat. No. B026446
CAS RN: 103440-54-6
M. Wt: 276.07 g/mol
InChI Key: BXVIKPGEGLOGLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 5-iodo-2-methylbenzoate often involves complex organic reactions. For example, the preparation of esters of 2-iodoxybenzoic acid (IBX-esters) through the hypochlorite oxidation of the corresponding 2-iodobenzoate esters showcases a method that could be adapted for synthesizing this compound derivatives. These esters are identified as valuable oxidizing agents, indicating the potential for creating related compounds through oxidative strategies (Zhdankin et al., 2005).

Molecular Structure Analysis

The molecular structure and properties of compounds similar to this compound have been studied using density functional theory (DFT) and other spectroscopic methods. For instance, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated, revealing insights into the vibrational modes and molecular dynamics that could be applicable to the study of this compound (Saxena et al., 2015).

Chemical Reactions and Properties

This compound's reactivity and properties can be inferred from studies on similar compounds. The hypervalent iodine oxidation of various substituted pyrazol-3(2H)-ones to yield methyl 2-alkynoates and methyl 2,3-alkadienoates highlights potential chemical reactions involving iodine and ester functionalities, which are relevant to understanding the chemical behavior of this compound (Moriarty et al., 1989).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and boiling point, are crucial for the application and handling of chemical compounds. Although specific data on this compound is not provided, studies on related compounds, such as the crystalline structure analysis of methyl 4-hydroxybenzoate, offer insights into how molecular interactions and crystal packing can influence these properties (Sharfalddin et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles or electrophiles, can be deduced from studies on structurally related compounds. For instance, the synthesis and antimicrobial screening of 2‐Aryl‐5‐((2‐arylthiazol‐4‐yl)methyl)‐1,3,4‐oxadiazole derivatives provide insights into the potential bioactivity and reactivity of this compound derivatives (Mhaske et al., 2017).

Scientific Research Applications

  • Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate : This study discusses a six-step process for the efficient large-scale synthesis of a compound derived from Methyl 5-iodo-2-methylbenzoate. This compound shows potential as a treatment for hyperproliferative and inflammatory disorders, as well as cancer (A. Kucerovy et al., 1997).

  • Potential as Antipsychotic Agents : A study on 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides indicates that they possess potent antidopaminergic properties. These compounds, related to this compound, show potential as new antipsychotic agents (T. Högberg et al., 1990).

  • Anti-Lung Cancer Activity : 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene demonstrates potential as an anti-lung cancer agent. It exhibits in vitro activity against various human lung cancer cells (L. Zhou et al., 2020).

  • Brain Imaging Radiopharmaceuticals : A benzylated compound of calichemicin constituent, related to this compound, shows potential for designing brain imaging radiopharmaceuticals, with similar brain uptake and tissue distribution (H. B. Patel et al., 1991).

  • Synthesis of Anti-Cancer Drug Intermediates : The study presents a method for synthesizing 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).

  • Chemical Oxidation Applications : Twisted tetramethyl-IBX, a compound related to this compound, enables room-temperature oxidations of alcohols and sulfides in common organic solvents (J. N. Moorthy et al., 2011).

  • X-ray Structural Analysis : A study on the x-ray structure of methyl 5-nitro-2-methylbenzoate, a related compound, reveals insights into the effects of small structural changes on molecular conformation (B. Tinant et al., 1991).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 2-iodo-5-methylbenzoate”, indicates that it is a combustible liquid and its containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to keep the product and empty container away from heat and sources of ignition .

properties

IUPAC Name

methyl 5-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVIKPGEGLOGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648638
Record name Methyl 5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103440-54-6
Record name Methyl 5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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